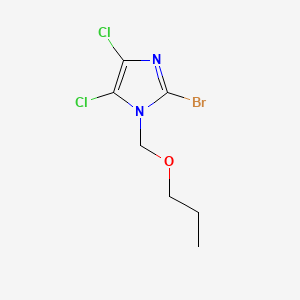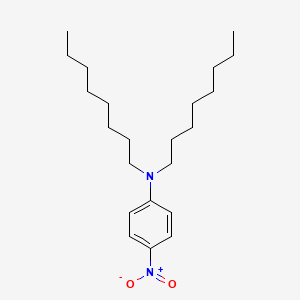![molecular formula C14H13NO5 B14324594 5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid CAS No. 110300-57-7](/img/structure/B14324594.png)
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid is an organic compound that features a naphthalene ring substituted with an ethoxycarbonylaminooxy group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid typically involves the introduction of the ethoxycarbonylaminooxy group onto a naphthalene ring followed by carboxylation. One common method involves the reaction of naphthalene derivatives with ethoxycarbonylaminooxy reagents under controlled conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthalene ring.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The ethoxycarbonylaminooxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the ethoxycarbonylaminooxy group, making it less versatile in certain reactions.
5-Aminonaphthalene-1-carboxylic acid: Contains an amino group instead of the ethoxycarbonylaminooxy group, leading to different reactivity and applications.
Uniqueness
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid is unique due to the presence of the ethoxycarbonylaminooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
110300-57-7 |
|---|---|
Fórmula molecular |
C14H13NO5 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
5-(ethoxycarbonylamino)oxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-19-14(18)15-20-12-8-4-5-9-10(12)6-3-7-11(9)13(16)17/h3-8H,2H2,1H3,(H,15,18)(H,16,17) |
Clave InChI |
RPDXCENDHKZZBY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NOC1=CC=CC2=C1C=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


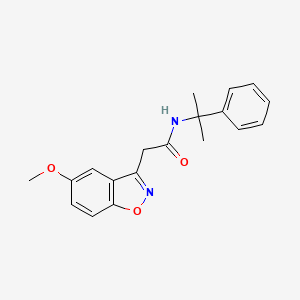

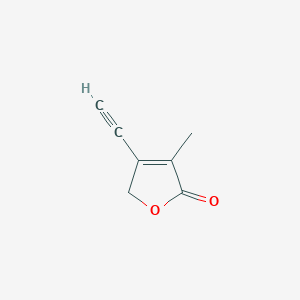
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
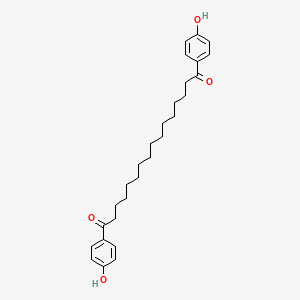
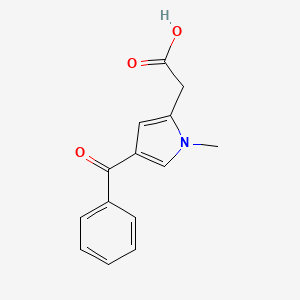
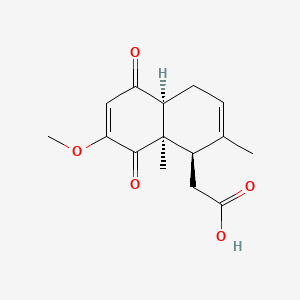
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
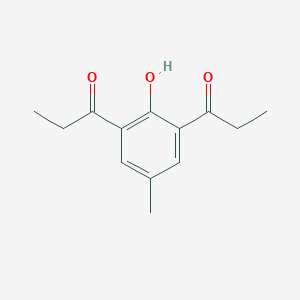
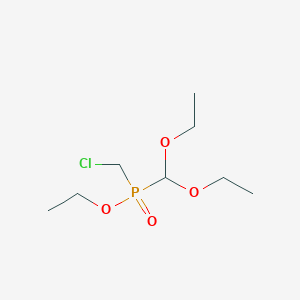
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
